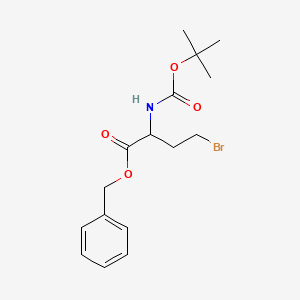
(R)-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is a chiral compound that features a benzyl group, a bromine atom, and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral starting material, such as ®-4-bromo-2-aminobutanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of ®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in ®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include sodium azide (NaN₃) and potassium cyanide (KCN). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butoxycarbonyl group.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted derivatives.
Deprotected Amines: Removal of the tert-butoxycarbonyl group yields the free amine derivative.
Scientific Research Applications
®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound is used in the preparation of chiral building blocks for complex molecule synthesis.
Biological Studies: It is employed in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of ®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the protected amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The tert-butoxycarbonyl group can be removed to reveal the active amine, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the tert-butoxycarbonyl-protected amino group and is used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds are used in peptide synthesis and share the protective Boc group.
Uniqueness
®-benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is unique due to its specific combination of a chiral center, a bromine atom, and a tert-butoxycarbonyl-protected amino group. This combination allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C16H22BrNO4 |
|---|---|
Molecular Weight |
372.25 g/mol |
IUPAC Name |
benzyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(9-10-17)14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20) |
InChI Key |
DSCCTRCWUPSJIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















